[(4-Ethyl-6-methylpyrimidin-2-yl)methyl](methyl)amine
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Overview
Description
(4-Ethyl-6-methylpyrimidin-2-yl)methylamine is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-6-methylpyrimidin-2-yl)methylamine typically involves the reaction of 4-ethyl-6-methylpyrimidine with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of (4-Ethyl-6-methylpyrimidin-2-yl)methylamine may involve more efficient and cost-effective methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-6-methylpyrimidin-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
(4-Ethyl-6-methylpyrimidin-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (4-Ethyl-6-methylpyrimidin-2-yl)methylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine
- 2-aminopyrimidine derivatives
- 4- (4-Chlorophenyl)-6-methylpyrimidin-2-amine
Uniqueness
(4-Ethyl-6-methylpyrimidin-2-yl)methylamine stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and in medicinal chemistry .
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(4-ethyl-6-methylpyrimidin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H15N3/c1-4-8-5-7(2)11-9(12-8)6-10-3/h5,10H,4,6H2,1-3H3 |
InChI Key |
FQDPCNZRMONIFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=C1)C)CNC |
Origin of Product |
United States |
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